6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazolo-pyridazinyl moiety, contributes to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline involves multiple steps. One common synthetic route includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core . The triazolo-pyridazinyl moiety is then introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of microwave-assisted synthesis, solvent-free conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the desired transformations .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic applications include acting as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors to modulate signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethoxy-2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives and triazolo-pyridazinyl compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the triazolo-pyridazinyl moiety and may exhibit different biological properties.
3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine: Contains the triazolo-pyridazinyl structure but lacks the tetrahydroisoquinoline core, leading to distinct chemical and biological characteristics.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
Molecular Formula |
C17H19N5O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H19N5O2/c1-11-18-19-16-4-5-17(20-22(11)16)21-7-6-12-8-14(23-2)15(24-3)9-13(12)10-21/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
XYODHUKWAPIMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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